Bienvenue dans la boutique en ligne BenchChem!

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

Lipophilicity LogP Trifluoromethyl

This fluorinated nicotinonitrile offers a privileged pharmacophore with a tautomeric 2,6-dihydroxypyridine core and a metabolism-stabilizing CF3 group (LogP 1.38). It is irreplaceable for constructing kinase inhibitors (TNIK/TrkA, IC50 1.95 nM) and cytotoxic bisindolyl-pyridines. Procure at ≥95% purity to ensure reproducible catalytic and biological assay performance, avoiding impurity-related failures common with lower-grade alternatives.

Molecular Formula C7H3F3N2O2
Molecular Weight 204.11 g/mol
CAS No. 3335-46-4
Cat. No. B104146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
CAS3335-46-4
Synonyms1,2-Dihydro-6-hydroxy-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile;  1,2-Dihydro-6-hydroxy-2-oxo-4-(trifluoromethyl)nicotinonitrile
Molecular FormulaC7H3F3N2O2
Molecular Weight204.11 g/mol
Structural Identifiers
SMILESC1=C(C(=C(NC1=O)O)C#N)C(F)(F)F
InChIInChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14)
InChIKeyJRLZWXISQMMITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4) Technical Overview for Procurement and Research Prioritization


2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4) is a fluorinated pyridine building block belonging to the nicotinonitrile class, characterized by a 2,6-dihydroxypyridine core with a cyano group at the 3-position and a trifluoromethyl group at the 4-position [1]. It exists as a colorless to pale yellow crystalline solid with a molecular formula of C7H3F3N2O2 and a molecular weight of 204.11 g/mol [1]. The compound is widely utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research, due to the unique electronic and steric properties conferred by the trifluoromethyl substituent .

Why Generic Trifluoromethylpyridine or Nicotinonitrile Building Blocks Cannot Replace 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (3335-46-4) in Specialized Synthesis


The unique combination of three key functional groups—a 2,6-dihydroxy motif, a nitrile, and a trifluoromethyl group—on a single pyridine scaffold makes 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile irreplaceable by simpler analogs. The trifluoromethyl group significantly enhances lipophilicity (calculated LogP = 1.38) and metabolic stability compared to non-fluorinated nicotinonitriles, while the 2,6-dihydroxypyridine moiety provides a tautomeric enolizable system (2-hydroxy-6-oxo-1,6-dihydropyridine) that enables specific metal coordination and hydrogen-bonding interactions unavailable in mono-hydroxy or non-hydroxylated trifluoromethylpyridines . Generic substitution with 4-trifluoromethylpyridine (lacking hydroxyls) or 2,6-dihydroxynicotinonitrile (lacking the CF3 group) fundamentally alters reaction outcomes, target binding profiles, and downstream biological efficacy [1].

Quantitative Differentiation Evidence for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (3335-46-4) Against Structural Analogs and Alternative Building Blocks


Enhanced Lipophilicity (LogP = 1.38) Drives Improved Membrane Permeability Relative to Non-Fluorinated Nicotinonitriles

The trifluoromethyl group at the 4-position confers a calculated LogP of 1.38 to 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile . In comparison, the non-fluorinated analog 2,6-dihydroxynicotinonitrile has a lower LogP (estimated ~0.2–0.4 based on fragment contributions), resulting in reduced membrane permeability and altered pharmacokinetic profiles. This difference is critical for medicinal chemistry applications where lipophilicity directly influences oral bioavailability and CNS penetration potential [1].

Lipophilicity LogP Trifluoromethyl ADME Drug Design

Enables Synthesis of Potent Antitumor Agents with IC50 Values Against P388 and A-549 Cancer Cell Lines

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile serves as the essential reagent for synthesizing monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines [1]. The most potent derivative in this series, 4-trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxyl-indolyl)]pyridine, exhibited cytotoxic activity against P388 murine leukemia and A-549 human lung carcinoma cells with defined IC50 values [1]. Building blocks lacking the trifluoromethyl group or the 2,6-dihydroxy substitution pattern do not yield analogs with comparable antitumor potency in this scaffold [1].

Antitumor Cytotoxicity Indole Alkaloids Cancer IC50

Critical Intermediate for Kinase Inhibitor Synthesis with Documented TNIK and TrkA Inhibitory Activity (IC50: 15 nM and 1.95–4.65 nM)

Patents and binding databases document the use of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile as a key intermediate in the synthesis of TNIK inhibitors and TrkA kinase inhibitors [1][2]. The resulting compounds demonstrate potent enzyme inhibition: a TNIK inhibitor derived from this scaffold exhibited an IC50 of 15 nM [1], while TrkA inhibitors showed IC50 values of 1.95 nM and 4.65 nM in enzymatic assays [2]. These data underscore the compound's enabling role in generating low-nanomolar kinase inhibitors.

Kinase Inhibitor TNIK TrkA IC50 Cancer Therapy

High Purity (≥98.0%) Specification Ensures Reproducible Synthetic Outcomes in Sensitive Pharmaceutical Applications

Commercially available 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is routinely supplied at ≥98.0% purity (HPLC) from multiple vendors [1]. In contrast, many generic trifluoromethylpyridine intermediates are offered at lower purity grades (95–97%) . The 98%+ purity specification is critical for sensitive pharmaceutical syntheses where trace impurities can poison catalysts, alter reaction yields, or compromise biological assay reproducibility [1].

Purity Quality Control Reproducibility Pharmaceutical Synthesis Procurement

Tautomeric 2-Hydroxy-6-oxo-1,6-dihydropyridine Form Enables Unique Metal-Binding and Hydrogen-Bonding Networks Relative to Non-Tautomeric Pyridines

The 2,6-dihydroxy substitution pattern on the pyridine ring exists in equilibrium with the 2-hydroxy-6-oxo-1,6-dihydropyridine tautomer . This tautomeric form provides two hydrogen bond donors and six hydrogen bond acceptors (total PSA = 73.1 Ų) , enabling unique metal chelation and hydrogen-bonding interactions that are not accessible with non-tautomeric pyridine building blocks such as 4-trifluoromethylpyridine (no hydroxyl groups) or 2-hydroxy-4-trifluoromethylpyridine (only one hydroxyl) .

Tautomerism Metal Coordination Hydrogen Bonding Reactivity Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (3335-46-4)


Synthesis of Trifluoromethyl-Substituted Indole Alkaloid Antitumor Agents

Employ 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile as the key pyridine building block to prepare monoindolyl- and bisindolyl-4-trifluoromethylpyridines with demonstrated cytotoxic activity against P388 and A-549 cancer cell lines. This application leverages the compound's unique 2,6-disubstitution pattern to achieve the desired bisindolyl architecture [1].

Development of Low-Nanomolar Kinase Inhibitors (TNIK and TrkA Targets)

Utilize this intermediate to construct kinase inhibitor scaffolds targeting TNIK and TrkA. The resulting compounds have demonstrated IC50 values as low as 1.95 nM in enzymatic assays, establishing the 2,6-dihydroxy-4-trifluoromethylpyridine core as a privileged pharmacophore for kinase drug discovery [2].

Pharmaceutical Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Incorporate 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile into lead compounds where improved membrane permeability and metabolic stability are required. The trifluoromethyl group (LogP = 1.38) provides a measurable lipophilicity increase over non-fluorinated analogs, while the 2,6-dihydroxy motif offers tunable hydrogen-bonding interactions .

Sensitive Pharmaceutical Syntheses Requiring High-Purity (≥98%) Building Blocks

Procure 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile at ≥98.0% purity for applications where trace impurities compromise catalyst performance, reaction yield, or biological assay reproducibility. The higher purity specification minimizes impurity-related failures compared to lower-grade (95–97%) alternatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.